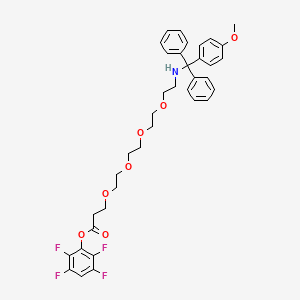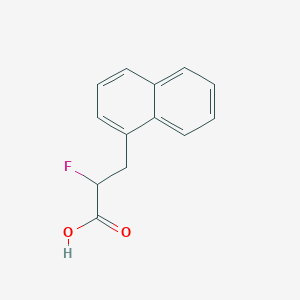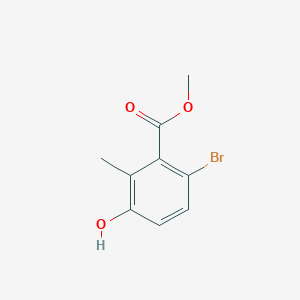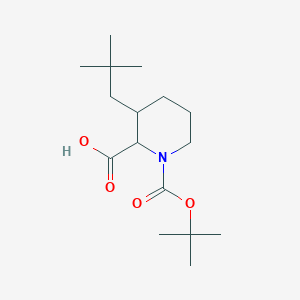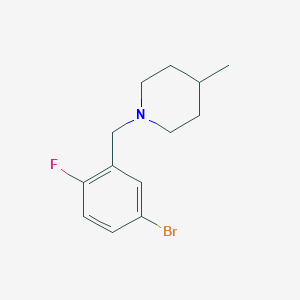
1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine
Vue d'ensemble
Description
1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine is an organic compound that features a piperidine ring substituted with a 5-bromo-2-fluorobenzyl group and a methyl group
Applications De Recherche Scientifique
1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine typically involves the reaction of 5-bromo-2-fluorobenzyl bromide with 4-methylpiperidine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an appropriate solvent like acetonitrile or dimethylformamide. The reaction conditions often include heating the mixture to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The compound can be reduced to remove halogen atoms or introduce hydrogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products include alcohols, ketones, and carboxylic acids.
Reduction: Products include dehalogenated compounds and saturated hydrocarbons.
Mécanisme D'action
The mechanism of action of 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity, affecting the pathways involved in its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-fluorobenzyl bromide
- 4-Methylpiperidine
- (1S)-N-(5-Bromo-2-fluorobenzyl)-1-(4-methylphenyl)ethanamine
Uniqueness
1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine is unique due to the combination of the 5-bromo-2-fluorobenzyl group and the piperidine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
1-[(5-bromo-2-fluorophenyl)methyl]-4-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFN/c1-10-4-6-16(7-5-10)9-11-8-12(14)2-3-13(11)15/h2-3,8,10H,4-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHWVUOLVBZFBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


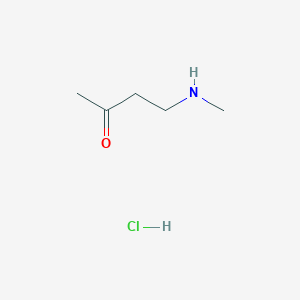

![[1-(6-Methylpyridazin-3-yl)cyclopropyl]methanamine](/img/structure/B1469845.png)
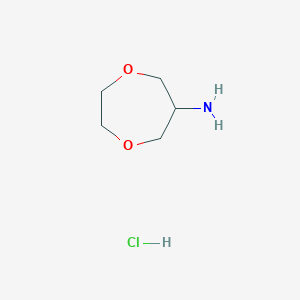
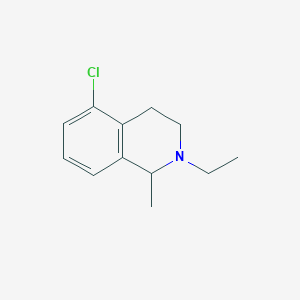
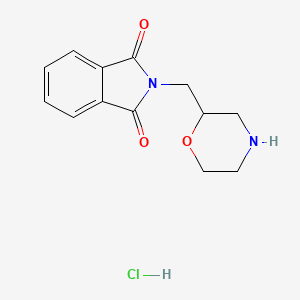

![3-Methoxy-4-[2-(1-piperidinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B1469855.png)
![N-Methyl-3-[(4-methylphenyl)thio]-1-propanamine hydrochloride](/img/structure/B1469856.png)
![3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol](/img/structure/B1469857.png)
